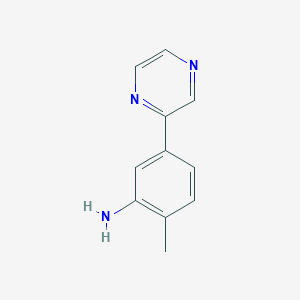

2-Methyl-5-(pyrazin-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyrazin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUOQKIJMEOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 5 Pyrazin 2 Yl Aniline and Analogues

Strategic Approaches to Constructing the 2-Methyl-5-(pyrazin-2-yl)aniline Framework

The efficient synthesis of molecules like this compound hinges on a well-designed synthetic strategy. The choice between a linear or convergent approach, coupled with the careful design of precursor molecules, is critical for maximizing yield and purity.

Convergent and Linear Synthesis Design Principles for Aryl-Heteroaryl Compounds

The construction of aryl-heteroaryl compounds can be approached through two primary strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step assembly of the target molecule. differencebetween.comchemistnotes.com | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. differencebetween.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. wikipedia.orgfiveable.me | Higher overall yields, more efficient for complex molecules. chemistnotes.comfiveable.me | May require more complex initial planning. |

Precursor Design and Elaboration for Pyrazine (B50134) and Aniline (B41778) Moieties

The success of any synthesis of this compound relies on the availability and design of suitable precursors for both the pyrazine and aniline portions of the molecule.

Pyrazine Precursors: The synthesis of pyrazine derivatives often starts from α-amino ketones or 1,2-dicarbonyl compounds. biosynce.comresearchgate.net For instance, the self-condensation of α-amino ketones can yield symmetrically substituted pyrazines. biosynce.comresearchgate.net To create unsymmetrically substituted pyrazines, as needed for the target molecule, one could react two different α-amino compounds. biosynce.com Another common method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation. researchgate.net The choice of substituents on these precursors directly translates to the final substitution pattern on the pyrazine ring.

Aniline Precursors: For the aniline moiety, a key precursor would be a 2-methylaniline derivative appropriately functionalized for coupling with the pyrazine ring. For example, in a Suzuki coupling, a boronic acid or ester would be required on the aniline ring, whereas for a Buchwald-Hartwig amination, a halide would be necessary. The synthesis of such precursors often starts from commercially available nitro- or amino-toluenes, which can be further functionalized. For instance, ortho-bromoanilines are common substrates for cross-coupling reactions. nih.gov The synthesis of 2-(1H-pyrazol-5-yl) aniline has been achieved through the microwave-assisted reaction of amino cinnamaldehyde (B126680) and hydrazine (B178648) hydrate. researchgate.net

Key Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions in Aryl-Heteroaryl Linkage Formation

The crucial step in the synthesis of this compound is the formation of the bond connecting the aniline and pyrazine rings. This can be achieved through a variety of powerful cross-coupling and functionalization reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination) for C-C and C-N Bond Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of complex aromatic compounds. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov To synthesize this compound via this method, one could couple a pyrazine-boronic acid derivative with a halogenated 2-methylaniline, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For example, Suzuki-Miyaura coupling has been successfully used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various arylboronic acids. mdpi.com Similarly, 2-chloropyrazine (B57796) has been coupled with arylboronic acids using palladium(II) ONO pincer complexes as catalysts. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction could be employed to construct the target molecule by coupling a halogenated pyrazine with 2-methylaniline, or a halogenated 2-methylaniline with an aminopyrazine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. youtube.comwikipedia.org While highly effective, challenges can arise with certain substrates, and the choice of ligand and base is crucial for success. libretexts.org

| Reaction | Bond Formed | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | C-C | Organoboron compound and Organohalide | Palladium catalyst and a base nih.govnih.gov |

| Buchwald-Hartwig Amination | C-N | Aryl halide and Amine | Palladium catalyst and a base with phosphine ligands wikipedia.orglibretexts.org |

Condensation and Cyclization Reactions for Heterocyclic Annulation

The formation of the pyrazine ring itself is a key step in the synthesis of this compound. This is typically achieved through condensation and subsequent cyclization reactions. researchgate.netslideshare.net

One of the most common methods for pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by an oxidation step. researchgate.net Symmetrically substituted pyrazines can be formed from the self-condensation of α-amino ketones. biosynce.comresearchgate.net For unsymmetrical pyrazines, a reaction between two different α-amino compounds can be utilized. biosynce.com Another approach involves the reaction of α-amino acid amides with 1,2-dicarbonyls. researchgate.net The intramolecular cyclization of ethylenediamine (B42938) derivatives can also lead to pyrazine formation. youtube.com Furthermore, pyrazolo[1,5-a]pyridines can be synthesized via a tandem palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization reaction of N-benzoyliminopyridinium ylides. acs.org

Direct Functionalization Approaches on Aromatic and Heteroaromatic Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govinstitut-curie.orgrsc.org

For the synthesis of this compound, direct C-H arylation could potentially be used to couple the aniline and pyrazine rings. This would involve activating a C-H bond on one of the rings and reacting it with a suitable coupling partner. For example, palladium-catalyzed direct C-H arylation of unprotected anilines has been demonstrated, offering a route to ortho-arylated anilines without the need for protecting groups. nih.gov Similarly, direct C-H functionalization of pyrazines and other N-heterocycles is an active area of research. rsc.orgresearchgate.net These methods can be highly regioselective, depending on the catalyst and directing groups used. nih.gov While promising, the direct functionalization of electron-deficient heterocycles like pyrazine can be challenging and often requires specific catalytic systems. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The efficiency of synthesizing this compound is critically dependent on the optimization of reaction parameters. This includes the strategic selection of catalysts and ligands, as well as the fine-tuning of solvent systems, temperature, and additives.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental to the synthesis of pyrazinyl anilines. rsc.org The choice of the palladium catalyst and its coordinating ligand is a determining factor for the reaction's success.

The synthesis often involves coupling a halogenated pyrazine with an appropriately substituted boronic acid. For instance, chloropyrazine can be coupled with an aryl boronic acid using palladium-phosphine catalysts. rsc.org The reactivity of the substrates, especially electron-deficient hetaryl halides like those derived from pyrazine, makes them suitable for such palladium-catalyzed reactions. rsc.org The development of specialized ligands has been a key area of research to improve the efficiency of these couplings. Buchwald's phosphine ligands, for example, are designed for such challenging coupling reactions. researchgate.net Similarly, pyrazole-based P,N-ligands have been developed and shown to be effective in palladium-catalyzed Suzuki couplings. researchgate.netrsc.org These ligands can be structurally modified to tune their electronic and steric properties, which is often crucial for optimizing catalytic activity. researchgate.net

The selection of the catalyst system extends to the palladium source itself. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are used, modern precatalysts, such as Buchwald's G3 palladacycles, offer more reliable and efficient generation of the active LPd(0) species. sigmaaldrich.comnih.gov For particularly challenging couplings involving nitrogen-rich heterocycles, catalyst systems employing ligands like SPhos and XPhos have shown superior performance. nih.gov

Table 1: Examples of Ligands and Catalysts in Pyrazine Synthesis

| Component | Example | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3 Precatalysts | Provides the active Pd(0) catalytic species. |

| Ligands | Buchwald Phosphines (e.g., SPhos, XPhos), Pyrazole-based P,N-ligands | Stabilizes the palladium center and modulates its reactivity and selectivity. researchgate.netnih.gov |

The reaction environment, encompassing the solvent, temperature, and any additives, plays a pivotal role in the outcome of the synthesis.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. researchgate.net In Suzuki-Miyaura couplings, biphasic systems of an organic solvent and an aqueous solution are common. hes-so.ch Solvents like THF have proven effective, and the water-to-solvent ratio can impact reaction performance. hes-so.ch It is also crucial to consider the purity of the solvent, as trace contaminants can poison the catalyst and hinder the reaction. researchgate.nethes-so.ch

Temperature Control: Temperature is a critical parameter that must be carefully managed. While higher temperatures generally increase reaction rates, they can also lead to the degradation of reactants or catalysts. researchgate.netscielo.br For many palladium-catalyzed couplings, an optimal temperature range, often between 80-130 °C, is required for efficient catalyst activation and reaction progress. scielo.br

Additive Roles: Additives, particularly bases, are essential components in many cross-coupling reactions. In Suzuki-Miyaura couplings, a base such as K₃PO₄ is required. nih.gov The choice and concentration of the base can affect the reaction kinetics. Other additives might be used to address specific challenges, such as the use of triphenylphosphine (B44618) to counteract catalyst poisoning by solvent impurities. hes-so.ch

Table 2: Influence of Reaction Parameters

| Parameter | Considerations | Impact on Synthesis |

|---|---|---|

| Solvent | Purity, Polarity, Water/Solvent Ratio | Affects reaction kinetics, catalyst stability, and product isolation. researchgate.nethes-so.ch |

| Temperature | Optimal Range vs. Degradation | Influences reaction rate and yield. researchgate.netscielo.br |

| Additives | Base Selection, Potential Catalyst Poisons | Essential for catalytic cycle; can mitigate negative effects. nih.govhes-so.ch |

Purification and Isolation Techniques in Multi-step Organic Synthesis

The multi-step nature of synthesizing this compound necessitates effective purification and isolation methods at each stage to ensure the final product's integrity. uva.nlyoutube.com

Following the reaction, a standard work-up often involves liquid-liquid extraction to separate the crude product. For aniline derivatives, which are basic, washing with a dilute acid solution like 1M HCl can remove unreacted aniline as its water-soluble salt. researchgate.net However, care must be taken if the desired product also has basic properties. researchgate.net

Column chromatography is a widely used technique for purifying reaction intermediates and the final product. For pyrazines and anilines, silica (B1680970) gel is a common stationary phase. nih.govbeilstein-journals.org The choice of eluting solvents, often a mixture like hexane (B92381) and ethyl acetate, is optimized to achieve good separation. nih.gov In some cases, adding a small amount of a base like triethylamine (B128534) to the eluent can improve the chromatography of basic compounds like anilines. researchgate.net

Crystallization is another powerful purification method for solid products, where the crude material is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for spectroscopic data to facilitate a detailed characterization of the chemical compound this compound has yielded no specific experimental results. Despite extensive searches for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, no publicly available information could be located.

Efforts to obtain ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR (such as COSY, HSQC, HMBC, and NOESY) spectra for this compound were unsuccessful. Similarly, searches for Fourier Transform Infrared (FT-IR) and Raman spectroscopic data, which would provide insights into the compound's molecular vibrations and functional groups, did not return any relevant experimental findings for this specific molecule.

While general information regarding the compound's chemical formula (C₁₁H₁₁N₃) and molecular weight (185.23 g/mol ) is accessible, the detailed spectroscopic data required for a thorough structural elucidation and characterization as per the requested outline is not present in the public domain based on the conducted searches.

Therefore, the generation of an article with the specified comprehensive spectroscopic characterization and structural elucidation is not possible at this time due to the absence of the necessary primary data.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Pyrazin 2 Yl Aniline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The aniline (B41778) moiety typically displays strong absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. For aniline itself, these bands are observed around 230 nm and 280 nm. The presence of the methyl group as a substituent on the aniline ring is expected to cause a slight bathochromic (red) shift of these absorptions.

The pyrazine (B50134) ring, a nitrogen-containing heterocycle, exhibits both π → π* and n → π* transitions. The π → π* transitions in pyrazine are generally found at shorter wavelengths, while the lower energy n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, typically appear as weaker absorptions at longer wavelengths, often above 300 nm. For instance, pyrazine shows a weak n → π* transition around 320 nm. The conjugation of the pyrazine ring with the aniline moiety in 2-methyl-5-(pyrazin-2-yl)aniline is expected to lead to a more complex spectrum with shifted absorption maxima compared to the individual components. The electronic communication between the two ring systems could result in new charge-transfer bands.

Based on data for related molecules, the UV-Vis spectrum of this compound in a non-polar solvent would likely show intense absorptions below 300 nm, attributable to the combined π → π* transitions of the aniline and pyrazine rings. A weaker, lower-energy band corresponding to the n → π* transition of the pyrazine ring might be observed at a longer wavelength. The exact positions and intensities of these bands would be influenced by the solvent polarity, with more polar solvents potentially causing a blue shift (hypsochromic shift) of n → π* transitions and a red shift of π → π* transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Expected λmax (nm) | Transition Type | Reference |

| Aniline | ~230, ~280 | π → π | researchgate.netrroij.com |

| Pyrazine | ~260, ~320 | π → π, n → π | nist.govnih.gov |

| Aminopyrazine | Not Specified | Not Specified | nist.gov |

| This compound | Below 300 | π → π | Inferred |

| This compound | Above 300 | n → π* | Inferred |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic molecules. For this compound (C₁₁H₁₁N₃), the exact molecular weight is 185.0953 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 185.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways, guided by the stability of the resulting fragment ions. While a specific experimental mass spectrum for this compound is not available, the fragmentation can be predicted based on the known behavior of substituted anilines and pyrazines.

A prominent fragmentation pathway for aromatic amines involves the loss of a hydrogen atom from the amine group to form a stable [M-1]⁺ ion. libretexts.org Another common fragmentation for substituted benzenes is the cleavage of the bond beta to the aromatic ring. In this case, cleavage of the C-C bond between the pyrazinyl group and the aniline ring could occur.

The pyrazine ring itself is relatively stable, but it can undergo characteristic fragmentations, such as the loss of HCN (27 u) or C₂H₂N₂ (54 u). The presence of the methyl group on the aniline ring provides a site for benzylic cleavage, potentially leading to the loss of a methyl radical (CH₃˙, 15 u) to form an [M-15]⁺ ion.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Reference |

| 185 | [C₁₁H₁₁N₃]⁺˙ | - | Inferred |

| 184 | [C₁₁H₁₀N₃]⁺ | H˙ | libretexts.org |

| 170 | [C₁₀H₈N₃]⁺ | CH₃˙ | libretexts.org |

| 158 | [C₁₀H₉N₂]⁺ | HCN | nist.gov |

| 104 | [C₇H₈N]⁺ | C₄H₃N₂˙ | Inferred |

| 77 | [C₆H₅]⁺ | C₅H₆N₃˙ | raco.cat |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, insights into its potential solid-state conformation and packing can be gained from the crystal structures of related compounds, such as N-(pyrazin-2-yl)aniline. nih.gov

In the solid state, the molecule of this compound is expected to be largely planar, although some torsion between the aniline and pyrazine rings is likely to relieve steric strain. The dihedral angle between the two aromatic rings would be a key structural parameter. For N-(pyrazin-2-yl)aniline, two polymorphs have been reported with dihedral angles of 15.2(1)° and 23.4(1)°. nih.gov A similar range of conformations could be expected for the title compound.

Intermolecular hydrogen bonding is anticipated to play a significant role in the crystal packing of this compound. The amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. For instance, in the crystal structure of N-(pyrazin-2-yl)aniline, the amino nitrogen forms a hydrogen bond with a pyrazine nitrogen of an adjacent molecule, creating a chain motif. nih.gov The presence of the methyl group might influence the packing arrangement, potentially leading to different packing motifs compared to the unsubstituted analogue.

Table 3: Predicted Crystallographic Parameters for this compound based on Related Structures

| Parameter | Predicted Value/Feature | Basis of Prediction | Reference |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules | nih.gov |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing | nih.gov |

| Intermolecular Interactions | N-H···N hydrogen bonds | Presence of donor and acceptor sites | nih.gov |

| Dihedral Angle (Aniline-Pyrazine) | 15-25° | Steric hindrance and conjugation effects | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Pyrazin 2 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. A primary application of DFT in computational chemistry is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. nih.govnih.gov This optimized geometry represents the most stable conformation of the molecule in the gas phase.

The process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. nih.gov For 2-Methyl-5-(pyrazin-2-yl)aniline, this would involve determining the precise bond lengths, bond angles, and, crucially, the dihedral angle between the aniline (B41778) and pyrazine (B50134) rings. The final optimized structure is confirmed to be a true minimum by performing a frequency calculation, which should yield no imaginary frequencies. nih.gov Studies on similar bicyclic aromatic compounds have demonstrated that DFT accurately predicts these structural parameters. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core of DFT, approximating the complex effects of electron exchange and correlation. There are numerous functionals available, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being widely used and validated for organic molecules due to their balance of accuracy and computational efficiency. nih.govresearchgate.netdergipark.org.tr Other functionals, such as BPV86 and B3PW91, are also employed. dergipark.org.tr

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the quality of the calculation. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly used. researchgate.netresearchgate.net The "++" indicates the addition of diffuse functions to describe weakly bound electrons, while "(d,p)" adds polarization functions to allow for more flexible orbital shapes. For higher accuracy, correlation-consistent basis sets like cc-pVTZ may be used. nih.gov The selection of a functional and basis set, such as the B3LYP/6-311++G(d,p) level of theory, is a common choice for achieving reliable results in studies of aromatic and heterocyclic compounds. researchgate.netekb.eg

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Common Application |

| B3LYP | 6-311G(d,p) | Geometry optimization and electronic properties of organic compounds. nih.gov |

| B3LYP | 6-311++G(d,p) | Provides a more accurate description of anions and non-covalent interactions. researchgate.netekb.eg |

| B3PW91 | 6-31G(d,p) | Used for calculating global reactivity descriptors and NLO properties. dergipark.org.tr |

| cc-pVTZ | B3LYP | High-accuracy calculations of energy and molecular geometry. nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comacadpubl.eu The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. acadpubl.eu

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is more easily polarizable and requires less energy for electronic excitation. acadpubl.eu

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, particularly the amino group, while the LUMO would likely be concentrated on the electron-deficient pyrazine ring. The calculated energy gap provides a quantitative measure of the molecule's stability and its propensity for intramolecular charge transfer. researchgate.net

Table 2: Representative FMO Data for Aromatic Compounds

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Pyrazine Derivative researchgate.net | -6.21 | -3.39 | 2.82 | High Reactivity |

| Chloro-substituted Imidazole acadpubl.eu | -5.28 | -1.27 | 4.01 | Good Stability |

| Pyran Derivative materialsciencejournal.org | -7.06 | -2.54 | 4.52 | High Stability |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. dergipark.org.trresearchgate.net These descriptors provide a framework for understanding a compound's stability and reactivity profile. dergipark.org.tr

Ionization Energy (I): The energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO .

Electron Affinity (A): The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO .

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2 .

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is defined as ω = χ² / (2η) . A high electrophilicity index indicates a good electrophile. dergipark.org.tr

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors (Illustrative Example)

| Parameter | Formula | Value (eV) |

| EHOMO | - | -5.80 |

| ELUMO | - | -1.50 |

| Ionization Energy (I) | -EHOMO | 5.80 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.10 |

Spectroscopic Parameter Prediction and Validation Through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between theoretical models and experimental observations.

DFT calculations can accurately predict vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gas-phase model. To correct for this, the computed wavenumbers are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govresearchgate.net Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. researchgate.net

Furthermore, electronic properties such as UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of bands in the experimental spectrum. researchgate.net This allows for the assignment of specific electronic transitions, such as n→π* or π→π*, within the molecule. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Scaled Calculated Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Functional Group | Expected Experimental Range (cm-1) | Hypothetical Calculated (Scaled) (cm-1) |

| Asymmetric N-H Stretch | -NH2 | 3400 - 3500 | 3450 |

| Symmetric N-H Stretch | -NH2 | 3300 - 3400 | 3355 |

| Aromatic C-H Stretch | Phenyl & Pyrazinyl Rings | 3000 - 3100 | 3060 |

| Aliphatic C-H Stretch | -CH3 | 2850 - 2960 | 2925 |

| C=N Stretch | Pyrazine Ring | 1550 - 1650 | 1620 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | 1585 |

| N-H Bending | -NH2 | 1590 - 1650 | 1630 |

Computational NMR Chemical Shift Predictions and Correlation with Experimental Data

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For this compound, this analysis would begin with the optimization of its molecular geometry using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding tensors for each atom. The predicted chemical shifts are then obtained by referencing these values to the computed shielding tensor of a standard compound, such as Tetramethylsilane (TMS).

A crucial aspect of this investigation is the correlation of the predicted chemical shifts with experimentally obtained NMR data. A linear regression analysis comparing the theoretical and experimental values would be performed. The resulting correlation coefficient (R²) provides a measure of the accuracy of the computational method. High R² values indicate a strong agreement between the calculated and observed data, validating the computed molecular structure and electronic environment. nih.gov Such a study for this compound would allow for the unambiguous assignment of all proton and carbon signals in its experimental spectra.

Table 1: Illustrative Parameters for Computational vs. Experimental NMR Correlation

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| H1 | Data not available | Data not available | Data not available |

| H2 | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

| Correlation Coefficient (R²) | Would be calculated |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are essential for the accurate assignment of these modes. For this compound, harmonic frequency calculations would be performed on the optimized geometry.

Due to the systematic overestimation of vibrational frequencies by harmonic calculations, the computed wavenumbers are typically scaled using a scaling factor appropriate for the chosen level of theory (e.g., ~0.961 for B3LYP/6-311++G(d,p)). osti.gov

A key component of the analysis is the Potential Energy Distribution (PED) analysis. PED provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. osti.gov This allows for a precise and unambiguous assignment of the spectral bands. For this compound, PED analysis would help differentiate the complex vibrational modes arising from the aniline and pyrazine rings, as well as the methyl and amino functional groups.

Table 2: Illustrative PED Analysis for Key Vibrational Modes

| Mode No. | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) | Assignment |

|---|---|---|---|---|

| 1 | Data not available | Data not available | Data not available | N-H asymmetric stretch |

| 2 | Data not available | Data not available | Data not available | C-H aromatic stretch |

| 3 | Data not available | Data not available | Data not available | C=N pyrazine ring stretch |

| 4 | Data not available | Data not available | Data not available | CH₃ symmetric stretch |

Electronic Absorption Spectra Prediction using Time-Dependent Density Functional Theory (TD-DFT)

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be successfully predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.netscielo.org.mx

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The analysis would likely identify π→π* transitions within the pyrazine and aniline aromatic systems and potentially intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating aniline moiety to the electron-accepting pyrazine ring upon photoexcitation. The calculations are often performed in both the gas phase and in solvents to account for solvatochromic effects. unamur.be Comparing the predicted spectrum with experimental data helps validate the understanding of the molecule's electronic structure. scielo.org.mx

Table 3: Illustrative TD-DFT Output for Electronic Transitions

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Orbitals) | Transition Type |

|---|---|---|---|---|

| S1 | Data not available | Data not available | e.g., HOMO → LUMO (95%) | e.g., π→π / ICT* |

| S2 | Data not available | Data not available | e.g., HOMO-1 → LUMO (80%) | e.g., π→π* |

| S3 | Data not available | Data not available | e.g., HOMO → LUMO+1 (90%) | e.g., π→π* |

Non-Covalent Interaction Analysis and Molecular Topology

Atoms-in-Molecules (AIM) Theory for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) developed by Bader provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. nih.gov A central concept in AIM is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. nih.gov

An AIM analysis of this compound would identify all BCPs for both covalent bonds and potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ(r)) and the sign of the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the interaction.

Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Non-covalent interactions (like hydrogen bonds or van der Waals forces) show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating electron density depletion. csic.es

This analysis could quantitatively characterize the C-C, C-N, C-H, and N-H bonds and investigate potential weak intramolecular hydrogen bonds, for instance, between the amine hydrogen and a nitrogen atom of the pyrazine ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and hybridization in molecules. csic.esnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would be particularly insightful for quantifying the delocalization of the nitrogen lone pair electrons of the amino group into the π-system of the aniline ring and potentially the pyrazine ring. This is evaluated through the second-order perturbation theory analysis of the Fock matrix, which calculates the stabilization energy (E(2)) associated with donor-acceptor interactions. Significant E(2) values for interactions like LP(N) → π*(C-C) would confirm and quantify this electron delocalization, which influences the molecule's geometry, reactivity, and electronic properties. nih.gov The analysis also provides details on the hybridization of each atom (e.g., sp², sp³), confirming the geometry and bonding environment.

Reduced Density Gradient (RDG) Analysis for Intra- and Intermolecular Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. The method is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). csic.es

The resulting 3D visualization maps different types of interactions onto colored isosurfaces:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes. unamur.becsic.es

For a single molecule of this compound, RDG analysis could visualize potential weak intramolecular hydrogen bonding between the amine group and the pyrazine nitrogen. For a molecular dimer or crystal structure, it would clearly depict intermolecular forces, such as N-H···N hydrogen bonds and π-π stacking between the aromatic rings, which govern the supramolecular assembly. osti.govunamur.be

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving heterocyclic compounds like this compound. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies can be effectively illustrated by examining a closely related compound, pyrazine-2-carbaldehyde (B1279537). A detailed study on the formation of bis-azomethines from pyrazine-2-carbaldehyde and hydrazine (B178648) using density functional theory (DFT) showcases the potential of computational approaches to elucidate complex reaction pathways, identify transient intermediates, and characterize the transition states that govern the reaction kinetics. nih.gov

This section will, therefore, draw upon the findings from the computational investigation of the reaction between pyrazine-2-carbaldehyde and hydrazine to demonstrate how theoretical methods are applied to explore reaction mechanisms and transition states. This serves as a proxy to understand the types of computational analyses that could be applied to this compound.

The formation of bis-azomethines is a multi-step process, and computational studies can help distinguish between possible reaction sequences. For the reaction of pyrazine-2-carbaldehyde with hydrazine, two primary pathways were investigated:

Path 1: An addition-dehydration-addition-dehydration sequence.

Path 2: An addition-addition-dehydration-dehydration sequence. nih.gov

Computational analysis, specifically the calculation of reaction free energy profiles, allows researchers to determine the most energetically favorable pathway.

A key aspect of computational investigation is the identification and characterization of intermediates and transition states. In the study of pyrazine-2-carbaldehyde, several intermediates, including hemiaminals and bis-hemiaminals, were identified. nih.gov The presence of a surprisingly stable hemiaminal intermediate was even confirmed experimentally through NMR spectroscopy, highlighting the predictive power of computational models. nih.gov

The role of catalysts in facilitating chemical reactions can also be effectively modeled using computational methods. In the formation of bis-azomethines from pyrazine-2-carbaldehyde, the study explored the catalytic role of water, methanol, and acetic acid. nih.gov The calculations demonstrated that these molecules can actively participate in the reaction mechanism, for example, by facilitating proton transfer during the dehydration steps, thereby lowering the energy barriers of the transition states. nih.gov

The reaction free energy profiles for the water-catalyzed formation of pyrazinyl azines were calculated, providing a quantitative measure of the thermodynamics and kinetics of the reaction. nih.gov The profile for the addition-addition-dehydration-dehydration sequence (Path 2) revealed that the initial additions of hydrazine to pyrazine-2-carbaldehyde proceed via transition states TS1 and TS5 to form a bis-hemiaminal intermediate (H3 ). nih.gov This intermediate then undergoes dehydration through transition state TS6 to form a subsequent hemiaminal (H2 ), which then dehydrates to the final product. nih.gov

Below is an interactive data table summarizing the computationally explored reaction of pyrazine-2-carbaldehyde with hydrazine, which serves as an illustrative example of the insights gained from such studies.

| Reaction Step | Description | Key Species Involved | Computational Finding |

| Path 2: Initial Addition | First addition of hydrazine to pyrazine-2-carbaldehyde. | Pyrazine-2-carbaldehyde, Hydrazine, TS1 | Formation of a hemiaminal intermediate. |

| Path 2: Second Addition | Second addition of hydrazine to the hemiaminal. | Hemiaminal, Hydrazine, TS5 | Formation of the bis-hemiaminal intermediate (H3 ). |

| Path 2: First Dehydration | Dehydration of the bis-hemiaminal. | Bis-hemiaminal (H3 ), TS6 | Formation of a hemiaminal intermediate (H2 ). |

| Path 2: Second Dehydration | Dehydration of the hemiaminal to the final product. | Hemiaminal (H2 ) | Formation of the bis-azomethine product. |

| Catalysis | Role of water in the reaction. | Water | Water acts as a catalyst, facilitating proton transfer and lowering transition state energies. |

While the direct computational exploration of reaction mechanisms for this compound is a subject for future research, the methodologies applied to similar pyrazine derivatives provide a robust framework for such investigations. These theoretical studies are invaluable for gaining a deeper, molecular-level understanding of chemical reactivity, complementing experimental findings and guiding the design of new synthetic routes.

Chemical Reactivity, Derivatization, and Transformation of 2 Methyl 5 Pyrazin 2 Yl Aniline

Selective Functionalization of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a primary site for various chemical reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions of the benzene ring. libretexts.org However, the positions ortho to the amino group in 2-methyl-5-(pyrazin-2-yl)aniline are already substituted (with a methyl group and the pyrazine (B50134) ring). This leaves the remaining ortho and para positions as potential sites for substitution. It is important to note that arylamines can be highly reactive towards electrophilic aromatic substitution, sometimes leading to multiple substitutions and oxidative side reactions. libretexts.org To control the reactivity and achieve selective monosubstitution, the amino group is often acetylated to form an amide, which tempers its activating effect. libretexts.org

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, Friedel-Crafts reactions often fail with anilines due to the Lewis acid catalyst complexing with the basic amino group. libretexts.org

The regioselectivity of these reactions is influenced by the electronic effects of both the amino and methyl groups, as well as the pyrazine substituent.

Reactions at the Amino Group (e.g., acylation, alkylation, arylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to a variety of reactions.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, the reaction of an aniline derivative with 5-bromothiophene-2-carboxylic acid in the presence of a coupling agent like TiCl4 can yield the corresponding N-arylthiophene-2-carboxamide. mdpi.com This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Arylation: The amino group can undergo arylation through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide. Another approach involves the reaction with activated aryl systems.

Diazotization: A key reaction of primary arylamines is diazotization, where the amino group is converted into a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org These diazonium salts are versatile intermediates that can be replaced by a wide range of substituents through Sandmeyer-type reactions, including halogens, cyano, hydroxyl, and hydrogen. libretexts.org They can also participate in coupling reactions with activated aromatic compounds to form azo dyes. libretexts.org

Modifications of the Pyrazine Ring

The pyrazine ring, being an electron-deficient heteroaromatic system, exhibits its own characteristic reactivity.

Nucleophilic Aromatic Substitution on the Pyrazine Ring

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly at the carbon atoms. This is in contrast to the electron-rich benzene ring of the aniline moiety, which undergoes electrophilic substitution. The presence of a good leaving group on the pyrazine ring would facilitate such substitutions. For example, a dynamic nucleophilic aromatic substitution of tetrazines, which are also electron-deficient N-heterocycles, has been reported with phenols and alkyl thiols. nih.gov A similar reactivity pattern could be anticipated for appropriately substituted pyrazines.

Direct Arylation or Alkylation of the Pyrazine Core

Chemical Transformations Involving the Methyl Group

The methyl group attached to the aniline ring can also be a site for chemical modification, although it is generally less reactive than the amino group or the aromatic rings.

Possible reactions involving the methyl group include:

Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. The timing of this oxidation in a synthetic sequence is crucial as a methyl group is ortho, para-directing, while a carboxylic acid group is meta-directing for electrophilic aromatic substitution. libretexts.org

Halogenation: Free radical halogenation of the methyl group can occur under UV light or with radical initiators, leading to the formation of halomethyl derivatives. These derivatives are useful intermediates for further functionalization.

Deprotonation/Metalation: Although less common for a simple methyl group on an aniline ring, it is conceivable that under very strong basic conditions, the methyl group could be deprotonated to form a benzylic anion, which could then react with electrophiles.

The diverse reactivity of this compound across its different functional components makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry.

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity in its derivatization reactions. The aniline moiety contains an activating amino group and a weakly activating methyl group, while the pyrazine ring is an electron-withdrawing system.

Regioselectivity:

The primary amino group on the aniline ring is the most nucleophilic site and a strong ortho-, para-director for electrophilic aromatic substitution. However, direct functionalization of the aniline ring can be challenging due to the high reactivity of the amino group, which can lead to multiple substitutions or side reactions. The directing effect of the free amino group in radical arylation reactions of anilines has been shown to lead to high regioselectivity. mdpi.com

In condensation reactions, the regioselectivity is often governed by the relative nucleophilicity of the different nitrogen atoms. For instance, in reactions with β-dicarbonyl compounds to form fused pyrimidine (B1678525) rings, the exocyclic primary amino group of aminopyrazole analogues is significantly more nucleophilic than the endocyclic nitrogen atoms. researchgate.net This principle can be extrapolated to this compound, where the aniline amino group is expected to be the primary site of reaction. This high regioselectivity is crucial for the controlled synthesis of specific isomers of fused heterocyclic systems. researchgate.netorganic-chemistry.org

Stereoselectivity:

While there is a lack of specific literature on the stereoselective derivatization of this compound, the principles of stereoselective synthesis can be applied to its transformations. For instance, reactions involving the formation of a new chiral center, such as the addition of a nucleophile to an imine derivative of the aniline, could be rendered stereoselective by using chiral catalysts or auxiliaries. youtube.comnih.gov The synthesis of unnatural α-amino acid derivatives through stereoselective C-radical addition to chiral N-sulfinyl imines derived from anilines demonstrates a potential strategy. nih.govrsc.org

Furthermore, if a chiral center is introduced into the molecule, subsequent reactions can be influenced by this existing stereocenter, leading to diastereoselective outcomes. youtube.com The development of stereoselective methods for the synthesis of complex molecules often relies on understanding the steric and electronic environment of the substrate, and these principles would be applicable to reactions involving this compound. youtube.comoregonstate.edu

This compound as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly those containing fused heterocyclic ring systems with potential biological activity. rsc.orgbeilstein-journals.orgmdpi.comrsc.org

The this compound scaffold can be systematically modified and extended to create larger and more complex molecules. The amino group provides a convenient handle for a variety of transformations, including acylation, alkylation, and participation in multicomponent reactions. mdpi.comnih.gov These reactions allow for the introduction of diverse functional groups and the connection of the aniline scaffold to other molecular fragments.

One notable strategy for scaffold extension is the construction of macrocycles. The diamine-like nature of the molecule, with the aniline nitrogen and a pyrazine nitrogen, suggests its potential use in the synthesis of macrocyclic compounds incorporating the quinoxaline (B1680401) moiety or other heterocyclic systems. nih.gov The synthesis of such macrocycles is of interest for their applications in supramolecular chemistry and as potential chemosensors. nih.gov

Furthermore, the pyrazine ring can be functionalized, although this is generally more challenging than modifying the aniline ring. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyrazine ring, further expanding the accessible molecular diversity. rsc.org

A key application of this compound as a synthetic intermediate is in annulation reactions to build fused heterocyclic systems. The presence of the amino group ortho to a potential reaction site on the pyrazine ring or the aniline ring itself facilitates cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives:

Analogous to the well-established synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, this compound can serve as a precursor for related fused systems. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netorganic-chemistry.orgrsc.orgmdpi.commit.eduresearchgate.net The reaction typically proceeds with high regioselectivity, driven by the greater nucleophilicity of the exocyclic amino group. researchgate.net By analogy, reacting this compound with suitable 1,3-dielectrophiles would be expected to yield fused pyrimidine rings. These pyrazolo[1,5-a]pyrimidine cores are present in numerous compounds with important biological activities, including protein kinase inhibitors. rsc.orgbeilstein-journals.org

| Reactant 1 | Reactant 2 | Fused Heterocyclic Product |

| This compound | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine derivative |

| This compound | α,β-Unsaturated ketone | Tetrahydroquinoline derivative |

| This compound | 1,2-Dicarbonyl compound | Quinoxaline derivative |

Synthesis of Quinoxaline Derivatives:

Quinoxalines are another important class of N-heterocycles that can be synthesized from 1,2-diamine precursors. nih.gov While this compound is not a 1,2-diamine itself, its derivatives can be transformed into suitable precursors. For example, functionalization of the aniline ring at the ortho position to the amino group could introduce a second amino group or a functionality that can be converted to one. Subsequently, condensation with 1,2-dicarbonyl compounds would lead to the formation of a fused quinoxaline ring system. The synthesis of quinoxalines is a versatile reaction with numerous reported methods, including metal-catalyzed and multicomponent reactions. rsc.org

The ability to construct these and other fused heterocyclic systems highlights the significance of this compound as a valuable intermediate in the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. mit.eduresearchgate.netnih.govrsc.org

Conclusion and Outlook on 2 Methyl 5 Pyrazin 2 Yl Aniline Research

Recapitulation of Key Academic Findings and Methodological Advancements in 2-Methyl-5-(pyrazin-2-yl)aniline Chemistry

Research into pyrazine-containing compounds has revealed their widespread presence in biological systems and their potential as valuable scaffolds in medicinal chemistry. rsc.org The synthesis of such compounds, including those with a pyrazine-aniline core, has traditionally relied on methods like the condensation of α-keto carbonyls with 1,2-diamines or the self-condensation of α-amino ketones. rsc.org More recent advancements have introduced novel catalytic systems to construct these bicyclic structures. For instance, intramolecular hydroamination and hydroarylation reactions catalyzed by main group metal Lewis acids, such as stannic chloride and indium(III) chloride, have emerged as effective methods. rsc.org These reactions can proceed under aerobic conditions and have been successfully applied in one-pot procedures starting from ortho-nitro N-propargyl anilines. rsc.org

A notable finding in the synthesis of related quinoxaline (B1680401) structures from N-propargyl aniline (B41778) derivatives is the crucial role of a minimum amount of water for the conversion to proceed efficiently. rsc.org Spectroscopic studies, particularly ¹H NMR in deuterated solvents, have provided insights into the reaction mechanisms, revealing which hydrogen positions are affected during the cyclization process. rsc.org

Identification of Remaining Challenges in Synthetic Accessibility and Advanced Characterization

Despite the progress, significant challenges remain in the synthetic accessibility of this compound and its derivatives. The development of more efficient, scalable, and environmentally benign synthetic routes is a persistent goal. While catalytic methods have shown promise, optimizing catalyst loading and reaction times remains an area for improvement. For example, decreasing the amount of SnCl₂ or InCl₃ catalysts can significantly prolong reaction times. rsc.org

Furthermore, the comprehensive characterization of these molecules presents its own set of difficulties. While standard techniques like NMR and mass spectrometry are routinely used, a deeper understanding of their three-dimensional structure and electronic properties often requires more advanced methods. For instance, detailed crystallographic data, which is crucial for understanding intermolecular interactions and solid-state packing, is not always readily available. nih.gov The prediction of properties such as collision cross section values through computational methods is becoming increasingly important for analytical purposes. uni.lu

Future Directions in Advanced Synthetic Methodologies for Pyrazine-Aniline Scaffolds

The future of synthesizing pyrazine-aniline scaffolds lies in the development of more sophisticated and versatile methodologies. A key area of focus will be the design of novel directing groups to achieve site-selective C-H functionalization. The use of removable directing groups, such as 2-(pyridin-2-yl)aniline, has already demonstrated success in mediating C-H amination of benzamide (B126) derivatives. rsc.org Applying similar strategies to the pyrazine-aniline core could unlock new avenues for creating diverse molecular architectures.

Moreover, the exploration of novel catalytic systems beyond the currently used main group metals is a promising direction. Transition metal catalysis, known for its versatility in C-C and C-N bond formation, could offer new pathways to construct and functionalize the pyrazine-aniline framework. The development of one-pot, multi-component reactions will also be crucial for improving synthetic efficiency and atom economy.

Emerging Avenues in Computational and Theoretical Chemistry Studies for Predictive Modeling

Computational and theoretical chemistry are poised to play an increasingly integral role in the study of pyrazine-aniline scaffolds. Density Functional Theory (DFT) calculations have already been employed to validate proposed structures of related metal complexes and to understand reaction thermodynamics. mdpi.comnih.gov For example, DFT calculations have been used to compare the favorability of reactions involving different substituted pyrazole (B372694) reactants. mdpi.com

Future computational work could focus on:

Predictive Reaction Modeling: Simulating reaction pathways to predict the regioselectivity and stereoselectivity of new synthetic transformations.

In Silico Screening: Computationally screening virtual libraries of this compound derivatives to predict their physicochemical and biological properties, thereby prioritizing synthetic targets. jneonatalsurg.com

Spectroscopic Prediction: Accurately predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds. mdpi.com

These predictive models will not only accelerate the discovery of new compounds but also provide deeper insights into their underlying chemical behavior.

Opportunities for Novel Chemical Transformations and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, opening up a wide range of possibilities for novel transformations and derivatization. The aniline nitrogen and the pyrazine (B50134) ring are key functional handles for further chemical elaboration.

Future derivatization strategies could include:

N-Functionalization: The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse array of derivatives with potentially new biological activities.

C-H Functionalization: Direct C-H activation and functionalization of the aniline or pyrazine ring would provide a powerful tool for late-stage modification of the scaffold.

Cross-Coupling Reactions: The pyrazine ring can be a substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Pre-column Derivatization: For analytical purposes, derivatization with reagents like 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) can be employed to enhance detection sensitivity in techniques like HPLC-MS. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(pyrazin-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with Suzuki-Miyaura cross-coupling between 5-bromo-2-methylaniline and pyrazine-2-boronic acid, using Pd(PPh₃)₄ as a catalyst. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize purity using melting point analysis and NMR spectroscopy .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl group (δ ~2.3 ppm). Compare with calculated chemical shifts using DFT.

- IR : Detect N-H stretching (~3400 cm⁻¹) and C-N/C=C vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 171.20 for C₁₀H₉N₃) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (classified as skin/eye irritant; Category 2/2A). Store in a cool, dry place under inert atmosphere (N₂/Ar) to prevent degradation. For spills, neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do discrepancies in crystallographic data arise during structural elucidation of this compound, and how can they be resolved?

- Methodology : Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). Address twinning or disorder by testing alternative space groups (e.g., P2₁/c vs. P1). Validate hydrogen bonding (N-H⋯N interactions) via thermal ellipsoid plots and residual density maps. Cross-reference with related structures (e.g., N-(pyrazin-2-yl)aniline, dihedral angle = 43.0°) .

Q. What experimental design principles apply to studying the photocatalytic degradation of this compound?

- Methodology : Employ a Box-Behnken design to optimize variables: catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH (3–9), and light intensity (UV/solar). Analyze degradation efficiency via HPLC-UV and track intermediates (e.g., quinones) using LC-MS. Assess kinetic models (pseudo-first/second order) for mechanistic insights .

Q. How does the pyrazine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology : Perform Hammett analysis to correlate substituent effects (σₚ values) with reaction rates. Use cyclic voltammetry to measure redox potentials (E₁/₂) and identify electron-withdrawing effects. Compare with analogs (e.g., 2-Methyl-5-(trifluoromethyl)aniline) to isolate steric vs. electronic contributions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.